4-((4-Chlorobenzyl)oxy)-N'-(3-fluorobenzylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide core, substituted with a 4-chlorobenzyl group and a 3-fluorobenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide typically involves a multi-step process:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzohydrazide.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 3-fluorobenzaldehyde in the presence of an acid catalyst like acetic acid to yield the final product, 4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzyl)oxy)benzohydrazide: Lacks the 3-fluorobenzylidene moiety.
N’-(3-Fluorobenzylidene)benzohydrazide: Lacks the 4-chlorobenzyl group.
4-((4-Methylbenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is unique due to the presence of both 4-chlorobenzyl and 3-fluorobenzylidene groups, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these substituents can enhance its potency and selectivity in various applications.
Properties
CAS No. |
769142-14-5 |
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Molecular Formula |
C21H16ClFN2O2 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-18-8-4-15(5-9-18)14-27-20-10-6-17(7-11-20)21(26)25-24-13-16-2-1-3-19(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
AWJNZKBGHVMEJY-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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